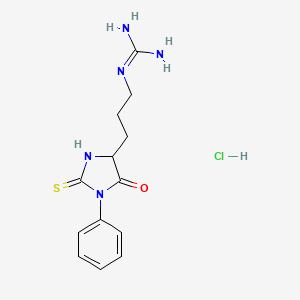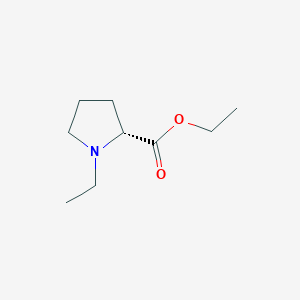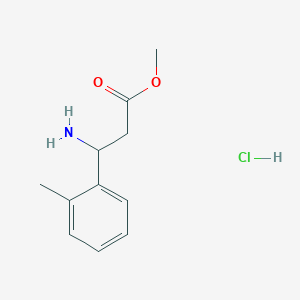
3-(2-Methoxyphenyl)piperidine hydrochloride
Übersicht
Beschreibung
“3-(2-Methoxyphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17NO•HCl and a molecular weight of 227.73 . It is a solid substance .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of research in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “3-(2-Methoxyphenyl)piperidine hydrochloride” is 1S/C12H17NO.ClH/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12;/h4-6,9,12-13H,2-3,7-8H2,1H3;1H .Physical And Chemical Properties Analysis
“3-(2-Methoxyphenyl)piperidine hydrochloride” is a solid substance . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Analytical Toxicology :
- 2-Methoxydiphenidine (a derivative of 3-(2-Methoxyphenyl)piperidine) has been available as a 'research chemical' since 2013. It's a purported alternative to dissociative anesthetics like methoxetamine and ketamine. Its analysis in forensic casework is significant due to the detection of various metabolites, including hydroxy-2-MXP as the main metabolite (Elliott et al., 2015).
Pharmacological Evaluation :
- A study on 3-methyl-1,4-disubstituted-piperidine analgesics revealed that certain compounds within this class, including derivatives of 3-(2-Methoxyphenyl)piperidine, exhibit significant analgesic activity, particularly in relation to short-duration action (Lalinde et al., 1990).
Antibacterial Properties :
- Research demonstrates that certain compounds related to 3-(2-Methoxyphenyl)piperidine can selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This showcases its potential in addressing bacterial persistence (Kim et al., 2011).
Antifungal and Antimicrobial Activity :
- Synthesized derivatives of 3-(2-Methoxyphenyl)piperidine have shown potent antifungal activity against certain fungi like Aspergillus niger, highlighting its relevance in developing antifungal agents (Rameshkumar et al., 2003).
Chemical Synthesis and Characterization :
- Studies have focused on the synthesis, characterization, and stereochemistry of N-acyl derivatives of 3-(2-Methoxyphenyl)piperidine, contributing to a better understanding of its chemical properties and potential applications (Mohanraj & Ponnuswamy, 2018).
Radiopharmaceuticals and Imaging :
- Research in the field of radiopharmaceuticals includes the synthesis of specific compounds derived from 3-(2-Methoxyphenyl)piperidine for potential use in positron emission tomography (PET), aiding in neuroimaging and the study of neurotransmission (Schirrmacher et al., 2001).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZPPBBVNVVKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662846 | |
| Record name | 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)piperidine hydrochloride | |
CAS RN |
19725-12-3 | |
| Record name | 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)


![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)





